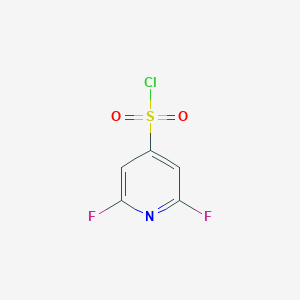
2,6-Difluoropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoropyridine-4-sulfonyl chloride is a chemical compound with the CAS Number: 1261468-54-5 . It has a molecular weight of 213.59 and its IUPAC name is 2,6-difluoro-4-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, often involves methods like the Umemoto reaction and Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Scientific Research Applications
Environmental Pollution and Treatment
- Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives : Research on alternatives to perfluorooctanesulfonate (PFOS) for use in the electroplating industry, focusing on fluorinated ether sulfonates, suggests potential environmental applications of fluorinated compounds similar to "2,6-Difluoropyridine-4-sulfonyl chloride" (Ruan et al., 2015).
Polymer Science
- Synthesis and Properties of Novel Soluble Fluorinated Polyamides : The development of fluorinated polyamides containing pyridine and sulfone moieties for high-performance materials indicates the significance of such structures in creating advanced polymers with desirable thermal and mechanical properties (Liu et al., 2013).
Medicinal Chemistry
- Carbonic Anhydrase Inhibitors : The study on perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as potent inhibitors of carbonic anhydrase enzyme, with implications for the development of novel drugs, illustrates the pharmaceutical relevance of fluorinated sulfonamide structures (Scozzafava et al., 2000).
Material Science
- Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : The synthesis of sulfonated aromatic diamine monomers for improved water flux in nanofiltration membranes underscores the utility of sulfonated compounds in enhancing the performance of filtration technologies, relevant to water treatment and purification processes (Liu et al., 2012).
Organic Synthesis
- Synthesis of Tetrahydropyridine Derivatives : Demonstrates the application of sulfonated compounds in the synthesis of organic structures, highlighting the versatility of sulfonated intermediates in facilitating various chemical transformations (An & Wu, 2017).
Safety and Hazards
Future Directions
Fluorinated pyridines, including 2,6-Difluoropyridine-4-sulfonyl chloride, have been steadily increasing in interest due to their potential applications in various fields . They are often used in the development of new agricultural products and pharmaceuticals . The future directions of this compound will likely continue to explore these applications and others.
properties
IUPAC Name |
2,6-difluoropyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVDKCWNFMXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

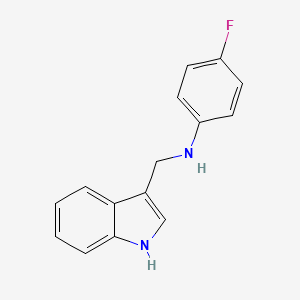
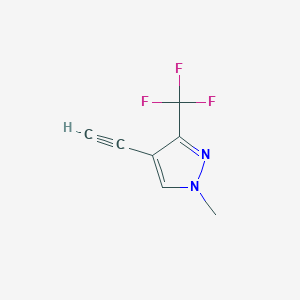
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
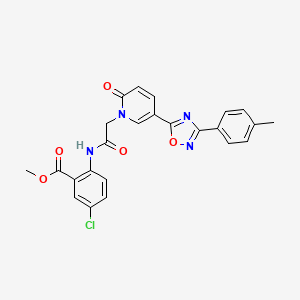
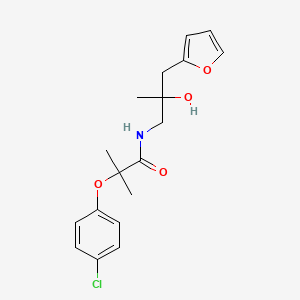
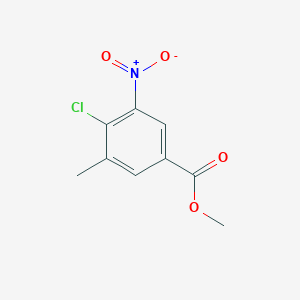
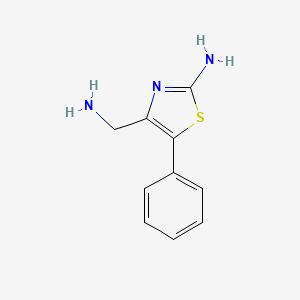
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
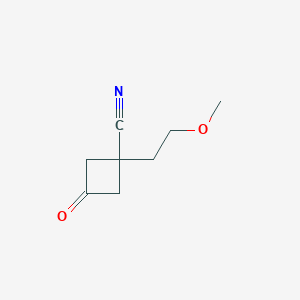
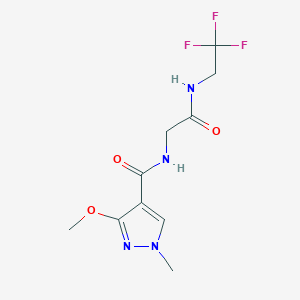

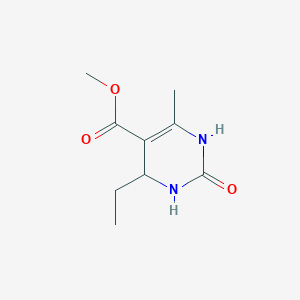
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)